molecular formula C10H8O3 B1274275 4-(Prop-2-yn-1-yloxy)benzoic acid CAS No. 21926-55-6

4-(Prop-2-yn-1-yloxy)benzoic acid

Cat. No.: B1274275
CAS No.: 21926-55-6
M. Wt: 176.17 g/mol
InChI Key: HRFYYZJGIFWLQF-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yloxy)benzoic acid is a chemical compound with the molecular formula C10H8O3. It is known for its use in chemical probe synthesis, where it serves as a trifunctional building block containing a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . This compound is utilized in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-(Prop-2-yn-1-yloxy)benzoic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, when appended to a ligand or pharmacophore through its acid linker, it allows for UV light-induced covalent modification of a biological target. This interaction is facilitated by the alkyne tag, which enables downstream applications . The compound is also used in click chemistry and cross-linking reactions, making it a valuable tool for studying protein-protein interactions and other biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can be used to label and track specific proteins within cells, providing insights into their roles in cellular processes . Additionally, its ability to induce covalent modifications in target proteins can lead to changes in gene expression and metabolic activity, further highlighting its importance in cellular biology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules via its alkyne tag, allowing for covalent modification upon exposure to UV light . This binding interaction can result in enzyme inhibition or activation, depending on the target protein. Furthermore, the compound’s ability to induce changes in gene expression is linked to its interaction with transcription factors and other regulatory proteins . These molecular mechanisms underscore the compound’s versatility in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Its activity may decrease over time if not stored properly. Long-term effects observed in in vitro and in vivo studies include sustained changes in cellular metabolism and gene expression, highlighting the compound’s potential for prolonged biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively label target proteins without causing significant toxicity . Higher doses may lead to adverse effects, such as enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies indicate that careful dosage optimization is essential to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . The compound’s alkyne tag allows it to participate in click chemistry reactions, which are crucial for studying metabolic flux and metabolite levels . Additionally, its role in cross-linking reactions highlights its importance in understanding protein interactions and metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, the alkyne tag facilitates its transport to target proteins, enabling precise labeling and tracking . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . For instance, the compound may be directed to the nucleus to interact with transcription factors or to the mitochondria to study metabolic processes . This precise localization is crucial for understanding the compound’s role in cellular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used in click reactions involving the alkyne group.

    Photochemical Reactions: UV light is used to activate the benzophenone moiety for covalent modifications.

Major Products Formed

    Triazoles: Formed from click chemistry reactions with azides.

    Covalently Modified Biomolecules: Resulting from photochemical reactions with biological targets.

Scientific Research Applications

4-(Prop-2-yn-1-yloxy)benzoic acid is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-2-yn-1-yloxy)benzoic acid is unique due to its trifunctional nature, combining a photoactivatable benzophenone, an alkyne tag, and a carboxylic acid handle. This combination allows for versatile applications in chemical biology and material science .

Properties

IUPAC Name

4-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFYYZJGIFWLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389013
Record name 4-(prop-2-yn-1-yloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21926-55-6
Record name 4-(prop-2-yn-1-yloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-yn-1-yloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a reaction flask fitted with a stirrer, a thermometer, a nitrogen gas inlet tube and a reflux condenser, were placed 19.276 parts of p-hydroxybenzoic acid, 50.242 parts of deionized water, 12.633 parts of NaOH and 0.011 part of tetrabutylammoniumbromide and to this mixture, 17.848 parts of propargyl bromide was added dropwise and reacted at 80° C. for 6 hours. After completion of the reaction, the content was treated with 1N-HCl and then with a mixture of ether and deionized water and the ether layer was separated, added with magnesium sulfate and kept standing overnight. After filtering off magnesium sulfate, the ether solvent was removed by an evaporator and the residue was subjected to a column chromatography (silica gel 200 mesh) to obtain a purified 1propargyloxybenzene-4-carboxylic acid. Yield 43.6%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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